molecular formula C23H15ClN4O3 B2765818 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1291838-31-7

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one

Cat. No.: B2765818
CAS No.: 1291838-31-7
M. Wt: 430.85
InChI Key: KXHMOSLSQVTOBA-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H15ClN4O3 and its molecular weight is 430.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of related compounds, exploring the antimicrobial potential of derivatives with structural similarities to the compound , has been a significant area of research. For instance, Bektaş et al. (2007) investigated the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, providing insights into the chemical versatility and potential applications of such compounds in combating microbial infections (Bektaş et al., 2007). Similarly, research by Kapadiya et al. (2020) on the antimicrobial evaluation of 1,3,4-oxadiazole bearing Schiff base moiety highlighted the significance of this chemical framework in developing antimicrobial agents (Kapadiya et al., 2020).

Antioxidant and Nematocidal Activities

The compound's derivatives have also been investigated for their antioxidant properties. Mallesha et al. (2014) explored the in vitro antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, indicating the potential of these compounds in scavenging free radicals (Mallesha et al., 2014). Additionally, Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, evaluating their nematocidal activities and demonstrating their potential in agricultural pest control (Liu et al., 2022).

Lipase and α-Glucosidase Inhibition

Investigations into the biochemical applications of these compounds have also been conducted. Bekircan et al. (2015) used a starting compound similar to the one for the synthesis of novel heterocyclic compounds and evaluated their lipase and α-glucosidase inhibitory activities, highlighting the potential therapeutic applications of these compounds (Bekircan et al., 2015).

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O3/c1-30-17-12-10-16(11-13-17)28-23(29)19-5-3-2-4-18(19)20(26-28)22-25-21(27-31-22)14-6-8-15(24)9-7-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHMOSLSQVTOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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